molecular formula C17H22N2O4 B2999823 N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide CAS No. 1396684-40-4

N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide

Cat. No.: B2999823
CAS No.: 1396684-40-4
M. Wt: 318.373
InChI Key: VPJUCEKJGPJWGT-UHFFFAOYSA-N
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Description

N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzamide moiety linked to a spirocyclic nonane ring system, which includes oxygen and nitrogen heteroatoms. The presence of these heteroatoms and the spirocyclic framework imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide typically involves multi-step organic synthesis. The key steps include the formation of the spirocyclic nonane ring system, followed by the introduction of the benzamide group. Common synthetic routes may involve:

    Formation of the Spirocyclic Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a suitable diol and an amine, the spirocyclic ring can be formed via cyclization under acidic or basic conditions.

    Introduction of the Benzamide Group: This step usually involves the reaction of the spirocyclic intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitrobenzamides, halobenzamides.

Scientific Research Applications

N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)phenylacetamide: Similar structure with a phenylacetamide group.

Uniqueness

The uniqueness of N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide lies in its specific spirocyclic structure combined with the benzamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-16(2)22-11-17(12-23-16)9-19(10-17)14(20)8-18-15(21)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJUCEKJGPJWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CNC(=O)C3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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